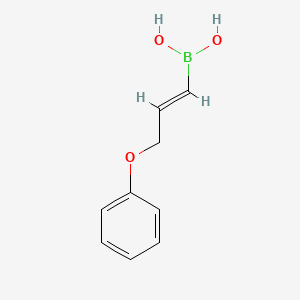
trans-3-Phenyloxypropenylboronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-3-Phenyloxypropenylboronic acid: is an organic compound with the molecular formula C9H11BO3 and a molecular weight of 177.99 g/mol . This compound is characterized by the presence of a boronic acid group attached to a trans-3-phenyloxypropenyl moiety. It is a valuable intermediate in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trans-3-Phenyloxypropenylboronic acid can be synthesized through various methods. One common approach involves the reaction of phenylboronic acid with trans-3-bromopropenyl phenyl ether under Suzuki-Miyaura coupling conditions. This reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base, such as potassium carbonate, in an organic solvent like toluene .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Trans-3-Phenyloxypropenylboronic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phenyl ketones.
Reduction: Reduction reactions can convert it into phenyl alcohol derivatives.
Substitution: It participates in substitution reactions, particularly in Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Palladium catalysts and bases like potassium carbonate are employed in Suzuki-Miyaura coupling.
Major Products:
Oxidation: Phenyl ketones.
Reduction: Phenyl alcohols.
Substitution: Various biaryl compounds.
Applications De Recherche Scientifique
Trans-3-Phenyloxypropenylboronic acid has numerous applications in scientific research:
Mécanisme D'action
The mechanism of action of trans-3-Phenyloxypropenylboronic acid primarily involves its role as a boronic acid derivative in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium(II) complexes, transferring its aryl group to the palladium center. This process forms a new carbon-carbon bond, which is a fundamental step in the catalytic cycle of the reaction .
Comparaison Avec Des Composés Similaires
- Phenylboronic acid
- Vinylboronic acid
- Phenylpropenylboronic acid
Comparison: Trans-3-Phenyloxypropenylboronic acid is unique due to its specific structure, which includes a phenyloxy group attached to a propenylboronic acid moiety. This structure imparts distinct reactivity and selectivity in chemical reactions, particularly in Suzuki-Miyaura coupling, compared to other boronic acids .
Propriétés
Formule moléculaire |
C9H11BO3 |
|---|---|
Poids moléculaire |
177.99 g/mol |
Nom IUPAC |
[(E)-3-phenoxyprop-1-enyl]boronic acid |
InChI |
InChI=1S/C9H11BO3/c11-10(12)7-4-8-13-9-5-2-1-3-6-9/h1-7,11-12H,8H2/b7-4+ |
Clé InChI |
LHDGQFOYHNIJDM-QPJJXVBHSA-N |
SMILES isomérique |
B(/C=C/COC1=CC=CC=C1)(O)O |
SMILES canonique |
B(C=CCOC1=CC=CC=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















